molecular formula C11H8Cl2N2 B13119659 2-(2,5-Dichlorophenyl)-4-methylpyrimidine

2-(2,5-Dichlorophenyl)-4-methylpyrimidine

Cat. No.: B13119659
M. Wt: 239.10 g/mol
InChI Key: YLHYCBGYIJBZLW-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)-4-methylpyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a 2,5-dichlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)-4-methylpyrimidine typically involves the condensation of 2,5-dichlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a series of steps, including the formation of an intermediate enamine, which then cyclizes to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)-4-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the pyrimidine ring.

    Substitution: Halogen atoms in the 2,5-dichlorophenyl group can be substituted with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

2-(2,5-Dichlorophenyl)-4-methylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)-4-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-4-methylpyrimidine
  • 2-(2,6-Dichlorophenyl)-4-methylpyrimidine
  • 2-(3,5-Dichlorophenyl)-4-methylpyrimidine

Uniqueness

2-(2,5-Dichlorophenyl)-4-methylpyrimidine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positioning can lead to different interactions with molecular targets compared to its isomers.

Biological Activity

2-(2,5-Dichlorophenyl)-4-methylpyrimidine is a compound of interest due to its diverse biological activities, particularly in the fields of anti-inflammatory, antibacterial, and anticancer research. This article aims to summarize the current understanding of its biological activity, supported by recent studies and data.

  • Chemical Formula : C10H8Cl2N2
  • Molecular Weight : 233.09 g/mol
  • Structure : The compound features a pyrimidine ring substituted with a dichlorophenyl group and a methyl group.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process.

  • In Vitro Studies : The compound demonstrated significant inhibition of COX-2 activity with an IC50 value comparable to that of celecoxib, a well-known anti-inflammatory drug. Specific values for similar pyrimidine derivatives ranged around 0.04 μmol .
  • In Vivo Studies : In carrageenan-induced paw edema models, compounds structurally similar to this compound exhibited effective anti-inflammatory responses with ED50 values indicating potency similar to indomethacin .

2. Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : Studies reported MIC values ranging from 26.3 μM to 378.5 μM against several strains including E. coli and S. aureus. Notably, some derivatives showed higher potency than traditional antibiotics like ampicillin and streptomycin .
  • Mechanism of Action : The antibacterial activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis through interactions with bacterial ribosomes .

3. Anticancer Activity

Emerging research indicates potential anticancer properties of pyrimidine derivatives.

  • Cell Line Studies : In vitro tests on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) revealed that compounds with similar structures exhibited antiproliferative effects. The presence of electron-withdrawing groups enhanced their activity against these cancer cell lines .
  • Selectivity Index : Some derivatives showed selectivity towards cancer cells over normal cells, suggesting a promising therapeutic window for further development .

Case Studies

Several studies have documented the biological activity of pyrimidine derivatives:

  • Study on Anti-inflammatory Effects :
    • Researchers assessed the anti-inflammatory effects of various pyrimidine derivatives in animal models.
    • Results indicated that compounds with specific substitutions exhibited superior COX-1/COX-2 selectivity compared to standard treatments like diclofenac sodium .
  • Antibacterial Evaluation :
    • A comparative study on new pyrimidine derivatives demonstrated that several compounds had MIC values significantly lower than those of established antibiotics against resistant strains of bacteria .
  • Anticancer Screening :
    • A panel of pyrimidine derivatives was screened for cytotoxicity against multiple cancer cell lines; results indicated promising activity correlating with structural modifications on the phenyl ring .

Data Tables

Biological ActivityCompoundIC50/ED50 ValuesReference
COX-2 InhibitionThis compound~0.04 μmol
Anti-inflammatoryIndomethacinED50 = 9.17 μM
Antibacterial (MIC)Various Strains26.3 – 378.5 μM
Anticancer (MCF-7)Similar DerivativesVariable

Properties

Molecular Formula

C11H8Cl2N2

Molecular Weight

239.10 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)-4-methylpyrimidine

InChI

InChI=1S/C11H8Cl2N2/c1-7-4-5-14-11(15-7)9-6-8(12)2-3-10(9)13/h2-6H,1H3

InChI Key

YLHYCBGYIJBZLW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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